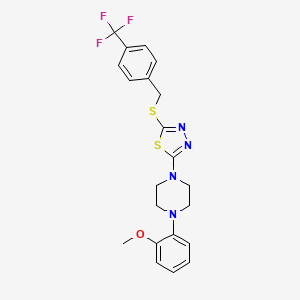

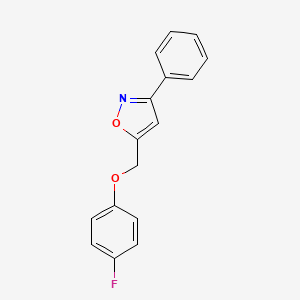

![molecular formula C9H8ClNO B2660441 4-(Chloromethyl)-2-methylbenzo[d]oxazole CAS No. 1806287-19-3](/img/structure/B2660441.png)

4-(Chloromethyl)-2-methylbenzo[d]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Chloromethyl)-2-methylbenzo[d]oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known for their various biological activities and are considered significant in medicinal chemistry .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for many researchers . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Green synthetic approaches are also being used to minimize the production of hazardous chemical substances .Chemical Reactions Analysis

Oxazole compounds, including “this compound”, can undergo various chemical reactions. These reactions often result in the production of various biologically active compounds .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the notable applications of benzothiazole derivatives, which are structurally related to 4-(Chloromethyl)-2-methylbenzo[d]oxazole, is in the development of antibacterial agents. Mahmood-ul-hassan et al. (2002) synthesized Schiff bases derived from benzothiazoles and examined their Zn(II) chelates for antibacterial properties against pathogenic bacterial species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study highlights the potential of benzothiazole derivatives in synthesizing compounds that could combat antibiotic-resistant strains, emphasizing the relevance of the azomethine linkage in biological activities and coordination chemistry (Mahmood-ul-hassan, Z. Chohan, & C. Supuran, 2002).

Anticancer Activity

Another significant area of application is in the development of anticancer agents. Derivatives of benzothiazole, which share a common motif with this compound, have been investigated for their antitumor properties. For instance, Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which demonstrated potent and selective anticancer activity in vitro and in vivo. This study underscores the importance of metabolic biotransformation and the strategic use of amino acid conjugation to enhance the drug's efficacy and safety profile (Bradshaw et al., 2002).

Corrosion Inhibition

Gece and Bilgiç (2009) conducted a study on the corrosion inhibition efficiencies of several cyclic nitrogen compounds, including benzothiazole derivatives, on steel in sodium chloride media. Their research, utilizing semiempirical PM3 and density functional theory methods, found that these compounds, due to their molecular structures, can effectively inhibit corrosion, showcasing another practical application of benzothiazole derivatives in industrial settings (Gece & Bilgiç, 2009).

Photophysical Studies

Lopes et al. (2011) synthesized and analyzed methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a compound related to this compound, for its photochemical and vibrational properties when isolated in cryogenic matrices. Their study provided insights into the photophysical behaviors of such compounds, which could be relevant in developing materials with specific light-absorption properties (Lopes et al., 2011).

Zukünftige Richtungen

Oxazole-based molecules, including “4-(Chloromethyl)-2-methylbenzo[d]oxazole”, are becoming a significant heterocyclic nucleus in medicinal chemistry. Researchers globally are synthesizing diverse oxazole derivatives, leading to the discovery of potential medicinal drug candidates . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Eigenschaften

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCWCYLRXAOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

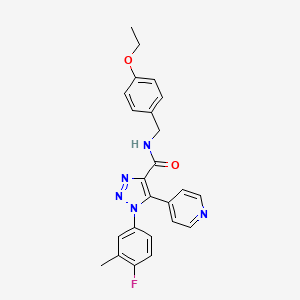

![1-(2-(diethylamino)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-N,N-diethyl-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2660358.png)

![[1-(2-Chlorobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2660360.png)

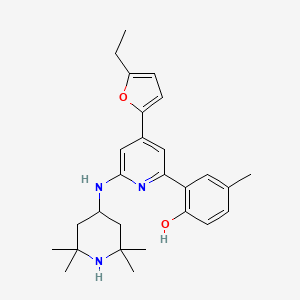

![10-(4-Methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2660361.png)

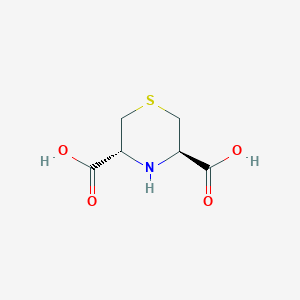

![3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine](/img/structure/B2660368.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660369.png)